1-Chloro-2,4-dimethoxy-5-nitrobenzene

Description

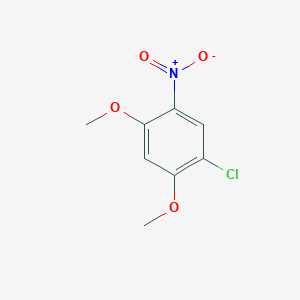

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,4-dimethoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIDXJUMYYOXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059482 | |

| Record name | Benzene, 1-chloro-2,4-dimethoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-21-1 | |

| Record name | 1-Chloro-2,4-dimethoxy-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,4-dimethoxy-5-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene,4-dimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2,4-dimethoxy-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-2,4-dimethoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,4-dimethoxy-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-2,4-DIMETHOXY-5-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNE3D7GP2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Chloro-2,4-dimethoxy-5-nitrobenzene: A Comprehensive Technical Guide

Introduction: Strategic Importance of 1-Chloro-2,4-dimethoxy-5-nitrobenzene in Medicinal Chemistry

1-Chloro-2,4-dimethoxy-5-nitrobenzene is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of various pharmaceutical agents and biologically active molecules. The strategic placement of its chloro, methoxy, and nitro groups offers medicinal chemists a versatile scaffold for molecular elaboration. The electron-withdrawing nature of the nitro group, coupled with the directing effects of the chloro and methoxy substituents, makes this compound a valuable precursor for introducing further functionalities and constructing complex molecular architectures.[1] Its derivatives have been explored in the development of novel therapeutics, highlighting the importance of robust and well-characterized synthetic routes to this key intermediate.

This technical guide provides an in-depth exploration of the synthesis of 1-Chloro-2,4-dimethoxy-5-nitrobenzene, focusing on the underlying chemical principles, a detailed experimental protocol, and critical process considerations. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.

Retrosynthetic Analysis and Strategic Considerations

The most direct and industrially scalable approach to the synthesis of 1-Chloro-2,4-dimethoxy-5-nitrobenzene involves the electrophilic nitration of the readily available precursor, 1-chloro-2,4-dimethoxybenzene. This strategy is predicated on the activating and directing effects of the methoxy groups, which facilitate the introduction of the nitro group onto the aromatic ring.

The two methoxy groups are strong activating groups and are ortho-, para- directing. The chlorine atom is a deactivating group but is also ortho-, para- directing. The regioselectivity of the nitration is primarily governed by the powerful directing influence of the methoxy groups, which overwhelmingly favor the introduction of the nitro group at the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group.

Detailed Synthetic Protocol: Nitration of 1-Chloro-2,4-dimethoxybenzene

This section outlines a detailed, step-by-step procedure for the synthesis of 1-Chloro-2,4-dimethoxy-5-nitrobenzene. The protocol is designed to be a self-validating system, with clear instructions and checkpoints to ensure a successful outcome.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Chloro-2,4-dimethoxybenzene | 7051-13-0 | C₈H₉ClO₂ | 172.61 |

| Nitric Acid (65-80% w/w) | 7697-37-2 | HNO₃ | 63.01 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |

Experimental Procedure

-

Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath to maintain a low temperature during the reaction.

-

Reagent Preparation: 1-Chloro-2,4-dimethoxybenzene (10.0 g, 57.9 mmol) is dissolved in 50 mL of dichloromethane in the reaction flask.

-

Nitrating Agent Addition: A solution of nitric acid (mass fraction of 65-80%) is prepared. The molar ratio of nitric acid to 1-chloro-2,4-dimethoxybenzene should be in the range of 1.1-1.2:1.[2] The nitric acid solution is charged into the dropping funnel.

-

Reaction Execution: The solution of 1-chloro-2,4-dimethoxybenzene is cooled to 0-5 °C with stirring. The nitric acid solution is then added dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: The reaction mixture is carefully poured into 100 mL of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL). The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-Chloro-2,4-dimethoxy-5-nitrobenzene as a solid.

Process Flow Diagram

Caption: Workflow for the synthesis of 1-Chloro-2,4-dimethoxy-5-nitrobenzene.

Mechanistic Insights and Causality of Experimental Choices

The nitration of 1-chloro-2,4-dimethoxybenzene is a classic example of an electrophilic aromatic substitution reaction. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of nitric acid with a strong acid, or in this case, can be present in concentrated nitric acid.

The choice of a low reaction temperature (0-5 °C) is crucial to control the exothermicity of the reaction and to minimize the formation of potential byproducts from over-nitration or side reactions. The dropwise addition of the nitrating agent ensures that the concentration of the highly reactive nitronium ion remains low, further enhancing selectivity and safety.

The aqueous work-up serves to quench the reaction and remove any remaining acid and water-soluble impurities. The wash with sodium bicarbonate solution is essential to neutralize any residual acid, preventing potential degradation of the product during solvent evaporation.

Physicochemical Properties and Safety Considerations

Physicochemical Data

| Property | Value |

| Molecular Formula | C₈H₈ClNO₄[3] |

| Molecular Weight | 217.61 g/mol [4] |

| Appearance | Solid |

| Boiling Point | 343.1 °C at 760 mmHg[3] |

| Flash Point | 161.3 °C[3] |

| Density | 1.349 g/cm³[3] |

Safety and Handling

1-Chloro-2,4-dimethoxy-5-nitrobenzene is a chemical that should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood.

The nitrating agent, nitric acid, is highly corrosive and a strong oxidizing agent. Contact with skin and eyes should be avoided. In case of contact, flush the affected area with copious amounts of water.

The reaction itself is exothermic and requires careful temperature control to prevent runaway reactions. The use of an ice bath is mandatory.

Structural Representation of the Synthesis

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor - Google Patents [patents.google.com]

- 3. Benzene,1-chloro-2,4-dimethoxy-5-nitro | CAS#:119-21-1 | Chemsrc [chemsrc.com]

- 4. 119-21-1|1-Chloro-2,4-dimethoxy-5-nitrobenzene|BLD Pharm [bldpharm.com]

1-Chloro-2,4-dimethoxy-5-nitrobenzene physical and chemical properties

An In-Depth Technical Guide to 1-Chloro-2,4-dimethoxy-5-nitrobenzene

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-Chloro-2,4-dimethoxy-5-nitrobenzene, a key aromatic intermediate. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights into its synthesis, reactivity, and safe handling.

Introduction: A Versatile Synthetic Building Block

1-Chloro-2,4-dimethoxy-5-nitrobenzene (C₈H₈ClNO₄) is a polysubstituted aromatic compound. Its structure, featuring a nitro group, a chlorine atom, and two methoxy groups, imparts a unique reactivity profile, making it a valuable precursor in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group, combined with the electron-donating methoxy groups and the reactive chloro substituent, allows for a range of chemical transformations. This guide will delve into the core characteristics of this compound, providing a foundational understanding for its application in synthetic chemistry.

Physicochemical Properties

The physical characteristics of a compound are critical for its handling, storage, and application in various experimental setups. The properties of 1-Chloro-2,4-dimethoxy-5-nitrobenzene are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₄ | [1][2] |

| Molecular Weight | 217.61 g/mol | [1][3] |

| Density | ~1.349 - 1.441 g/cm³ | [1][2] |

| Boiling Point | ~343.1 °C at 760 mmHg | [2] |

| Flash Point | ~161.3 °C | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.78860 | [2] |

| Vapour Pressure | 0.000143 mmHg at 25°C | [2] |

| Storage Condition | Room temperature, in a dry, sealed container | [1][3] |

These properties suggest that 1-Chloro-2,4-dimethoxy-5-nitrobenzene is a relatively stable, high-boiling point solid at room temperature. Its LogP value indicates moderate lipophilicity.

Chemical Structure and Reactivity

The arrangement of functional groups on the benzene ring dictates the chemical behavior of 1-Chloro-2,4-dimethoxy-5-nitrobenzene.

Caption: Chemical structure of 1-Chloro-2,4-dimethoxy-5-nitrobenzene.

The key reactive sites are:

-

The Nitro Group: This group can be readily reduced to an amine (NH₂), a fundamental transformation in the synthesis of dyes, pharmaceuticals, and other fine chemicals. This reduction opens up a vast array of subsequent reactions, such as diazotization.

-

The Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution, although this is generally less facile than in compounds with multiple strong electron-withdrawing groups (like 2,4-dinitrochlorobenzene).[4][5] The presence of the methoxy groups may also influence the ease of this substitution.

-

The Aromatic Ring: The ring itself can undergo further electrophilic substitution, with the existing substituents directing the position of new functional groups.

Synthesis Pathway

While specific industrial synthesis routes for 1-Chloro-2,4-dimethoxy-5-nitrobenzene are proprietary, a common laboratory-scale approach involves the nitration of a suitable precursor. A plausible synthetic route starts from 1-chloro-2,4-dimethoxybenzene.

Caption: A plausible laboratory synthesis workflow.

Experimental Protocol: Nitration of 1-Chloro-2,4-dimethoxybenzene

This protocol is based on standard nitration procedures for activated aromatic rings.[6]

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-chloro-2,4-dimethoxybenzene in glacial acetic acid.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C with constant stirring.

-

Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10°C.

-

Causality: This slow, cooled addition is crucial to prevent over-nitration and control the exothermic reaction, ensuring selectivity and safety.

-

-

Reaction: After the addition is complete, allow the mixture to stir for an additional 2-3 hours, letting the temperature slowly rise to room temperature.

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. This will cause the product to precipitate out of the acidic solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove any residual acid. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

-

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis (NMR, IR).

-

Spectral Analysis

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. Two additional singlets would be present in the upfield region, corresponding to the protons of the two distinct methoxy groups.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the methoxy groups. The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms would be shifted downfield.

-

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the C-Cl stretch, the C-O-C ether linkages, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 217, with a characteristic M+2 peak at m/z 219 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.[7]

Safety and Handling

While a specific safety data sheet for 1-Chloro-2,4-dimethoxy-5-nitrobenzene is not widely available, data from structurally related chloronitrobenzene compounds indicate that it should be handled with care.[8][9][10]

-

Hazards: Similar compounds are often toxic if swallowed, in contact with skin, or if inhaled.[8][10] They can cause skin and eye irritation and may be harmful to aquatic life.[8][11]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Applications in Research and Development

The true value of 1-Chloro-2,4-dimethoxy-5-nitrobenzene lies in its potential as a versatile intermediate.

Caption: Potential synthetic transformations and applications.

-

Pharmaceutical Synthesis: The reduction of the nitro group to an amine yields a substituted chloroaniline derivative. This amine functionality is a common feature in many pharmaceutical scaffolds and can be further modified to build complex drug molecules.[12]

-

Dye and Pigment Industry: The resulting aromatic amine can be diazotized and coupled with other aromatic compounds to produce azo dyes.

-

Agrochemicals: Similar nitroaromatic compounds serve as precursors for herbicides and pesticides.[12]

The strategic placement of the functional groups allows for sequential and selective reactions, providing a route to novel compounds with potential biological activity or material properties.

References

-

1-chloro-2,4-dimethoxy-5-nitrobenzene - Physico-chemical Properties. (2024). ChemBK. [Link]

-

Benzene,1-chloro-2,4-dimethoxy-5-nitro- | CAS#:119-21-1. (2025). Chemsrc. [Link]

-

1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. (2019). Loba Chemie. [Link]

-

ICSC 0028 - 1-CHLORO-2-NITROBENZENE. Inchem.org. [Link]

-

LC-APCI(-)-MS Determination of 1-Chloro-2,4-dinitrobenzene, a Model Substrate for Glutathione S-Transferases. (2020). PubMed. [Link]

-

1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. (2002). OECD SIDS. [Link]

-

1-Chloro-2,4-Dinitrobenzene | C6H3ClN2O4 | CID 6. PubChem. [Link]

- Process for preparing 1-chloro-2,4-diaminobenzene.

-

1-Chloro-2,5-dimethoxy-4-nitrobenzene | C8H8ClNO4 | CID 81362. PubChem. [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2012). ResearchGate. [Link]

-

1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (2016). MDPI. [Link]

-

Exposure Data - Some nitrobenzenes and other industrial chemicals. (2020). NCBI Bookshelf. [Link]

-

Metabolism of 2- and 4-chloronitrobenzene. IARC Publications. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Benzene,1-chloro-2,4-dimethoxy-5-nitro | CAS#:119-21-1 | Chemsrc [chemsrc.com]

- 3. 119-21-1|1-Chloro-2,4-dimethoxy-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 4. LC-APCI(-)-MS Determination of 1-Chloro-2,4-dinitrobenzene, a Model Substrate for Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Chloro-2,4-Dinitrobenzene | C6H3ClN2O4 | CID 6 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1-Chloro-2,5-dimethoxy-4-nitrobenzene(6940-53-0) 13C NMR [m.chemicalbook.com]

- 8. lobachemie.com [lobachemie.com]

- 9. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 1-Chloro-2,5-dimethoxy-4-nitrobenzene | C8H8ClNO4 | CID 81362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Chloro-2,4-dimethoxy-5-nitrobenzene: A Technical Guide for Researchers

Introduction: The Importance of Spectroscopic Fingerprinting

In the realm of chemical synthesis and drug development, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of a molecule, revealing its atomic connectivity, functional groups, and overall structure. For a molecule like 1-Chloro-2,4-dimethoxy-5-nitrobenzene, where subtle changes in substituent positions can dramatically alter its chemical and biological properties, a thorough spectroscopic analysis is indispensable.

This guide will delve into the predicted spectroscopic data for 1-Chloro-2,4-dimethoxy-5-nitrobenzene, offering a detailed interpretation based on established theories. We will also present a comparative analysis with the readily available data for its isomer, 1-Chloro-2,5-dimethoxy-4-nitrobenzene, to highlight the expected key differentiators in their respective spectra.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1][2][3][4] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the chemical environment of each atom.

A. Predicted ¹H NMR Spectrum of 1-Chloro-2,4-dimethoxy-5-nitrobenzene

The ¹H NMR spectrum of 1-Chloro-2,4-dimethoxy-5-nitrobenzene is expected to be relatively simple, exhibiting signals for the aromatic protons and the methoxy groups. The key to interpreting the spectrum lies in understanding the electronic effects of the substituents on the benzene ring. The nitro group is a strong electron-withdrawing group, which deshields nearby protons, shifting their signals downfield.[5][6] Conversely, the methoxy groups are electron-donating, causing an upfield shift for adjacent protons.

Predicted Chemical Shifts and Splitting Patterns:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Justification |

| H-3 | ~ 7.3 - 7.5 | Singlet | Located between two electron-donating methoxy groups, but ortho to a chloro group and meta to a nitro group. The net effect is a downfield shift into the aromatic region. It has no adjacent protons, hence a singlet. |

| H-6 | ~ 7.8 - 8.0 | Singlet | Positioned between the electron-withdrawing chloro and nitro groups, leading to significant deshielding and a downfield shift. It has no adjacent protons, appearing as a singlet. |

| OCH₃ (at C-2) | ~ 3.9 - 4.1 | Singlet | Methoxy group adjacent to the chloro substituent. |

| OCH₃ (at C-4) | ~ 3.8 - 4.0 | Singlet | Methoxy group para to the chloro substituent and ortho to the nitro group. |

Comparative Analysis with 1-Chloro-2,5-dimethoxy-4-nitrobenzene: The ¹H NMR spectrum of the 2,5-dimethoxy isomer shows two distinct singlets for the aromatic protons. In contrast, the 2,4-dimethoxy isomer is also expected to show two singlets for the aromatic protons due to the lack of adjacent protons for H-3 and H-6. The primary difference will be in the precise chemical shifts, governed by the different electronic environments.

B. Predicted ¹³C NMR Spectrum of 1-Chloro-2,4-dimethoxy-5-nitrobenzene

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.

Predicted Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| C-1 (C-Cl) | ~ 120 - 125 | The carbon atom bearing the chlorine is expected in this region. |

| C-2 (C-OCH₃) | ~ 150 - 155 | Carbon attached to an electron-donating methoxy group. |

| C-3 (C-H) | ~ 100 - 105 | Shielded by two adjacent methoxy groups. |

| C-4 (C-OCH₃) | ~ 155 - 160 | Carbon attached to a methoxy group and adjacent to the nitro group. |

| C-5 (C-NO₂) | ~ 140 - 145 | Carbon attached to the electron-withdrawing nitro group. |

| C-6 (C-H) | ~ 115 - 120 | Influenced by the adjacent chloro and nitro groups. |

| OCH₃ | ~ 55 - 60 | Typical range for methoxy carbons. |

Comparative Analysis with 1-Chloro-2,5-dimethoxy-4-nitrobenzene: The number of signals in the ¹³C NMR spectrum will be the same for both isomers (8 signals: 6 aromatic and 2 methoxy). However, the chemical shifts will differ significantly due to the altered positions of the substituents. For instance, the chemical shift of the carbon bearing the nitro group (C-5 in the 2,4-dimethoxy isomer vs. C-4 in the 2,5-dimethoxy isomer) will be a key diagnostic feature.

C. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with Fourier transformation, phasing, and baseline correction.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., power-gated decoupling). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8][9][10]

A. Predicted IR Spectrum of 1-Chloro-2,4-dimethoxy-5-nitrobenzene

The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring, the nitro group, the methoxy groups, and the carbon-chlorine bond.

Predicted Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H (methoxy) | 2950 - 2850 | Stretching |

| Aromatic C=C | 1600 - 1450 | Ring Stretching |

| Nitro (NO₂) | 1550 - 1500 and 1360 - 1320 | Asymmetric and Symmetric Stretching |

| C-O (ether) | 1275 - 1200 and 1075 - 1020 | Asymmetric and Symmetric Stretching |

| C-Cl | 800 - 600 | Stretching |

Causality Behind Key Vibrations: The strong electron-withdrawing nature of the nitro group significantly influences the electronic structure of the benzene ring, which can lead to shifts in the C=C stretching frequencies. The two distinct, strong absorptions for the nitro group are highly characteristic and are a primary diagnostic tool for its presence.[11]

Comparative Analysis with 1-Chloro-2,5-dimethoxy-4-nitrobenzene: The IR spectra of the two isomers are expected to be very similar, as they contain the same functional groups. Minor differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different substitution patterns on the aromatic ring, which affect the bending vibrations.

B. Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background Correction: Record a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12][13][14][15][16] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

A. Predicted Mass Spectrum of 1-Chloro-2,4-dimethoxy-5-nitrobenzene

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions.

Predicted Key Ions:

| m/z Value | Proposed Fragment | Significance |

| 217/219 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is a characteristic isotopic signature. |

| 202/204 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. |

| 187/189 | [M - NO]⁺ | Loss of nitric oxide. |

| 171/173 | [M - NO₂]⁺ | Loss of the nitro group. This is often a prominent fragmentation pathway for nitroaromatic compounds.[17][18] |

| 157 | [M - CH₃ - NO₂]⁺ | Subsequent loss of a nitro group after the loss of a methyl radical. |

Fragmentation Causality: In EI-MS, the initial high-energy electron impact creates a radical cation (the molecular ion). This high-energy species then undergoes fragmentation through various pathways, often involving the cleavage of the weakest bonds or the loss of stable neutral molecules like NO₂.

Comparative Analysis with 1-Chloro-2,5-dimethoxy-4-nitrobenzene: The mass spectra of the two isomers are expected to be very similar, with the same molecular ion and many of the same major fragments. Subtle differences in the relative intensities of the fragment ions may exist due to minor differences in the stability of the intermediate ions formed upon fragmentation.

B. Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Introduction: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

-

GC Separation: Use a suitable capillary column (e.g., DB-5) to separate the compound from any impurities. A temperature program can be used to ensure good separation and peak shape.

-

Ionization and Mass Analysis: The compound will be ionized in the ion source (typically via electron ionization at 70 eV). The resulting ions are then separated by the mass analyzer (e.g., a quadrupole) and detected.

IV. Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 1-Chloro-2,4-dimethoxy-5-nitrobenzene.

Caption: Workflow for the structural elucidation of 1-Chloro-2,4-dimethoxy-5-nitrobenzene.

V. Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1-Chloro-2,4-dimethoxy-5-nitrobenzene. By leveraging fundamental principles and comparative data, researchers can confidently identify and characterize this important synthetic intermediate. The detailed protocols and interpretation guidelines provided herein serve as a valuable resource for scientists engaged in organic synthesis and drug discovery. The logical workflow presented emphasizes the synergistic nature of these analytical techniques in achieving unambiguous structural confirmation.

References

-

PubChem. (n.d.). 1-Chloro-2,5-dimethoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

Chemsrc. (n.d.). Benzene,1-chloro-2,4-dimethoxy-5-nitro-. Retrieved from [Link]

-

GSRSs. (n.d.). 1-CHLORO-2,5-DIMETHOXY-4-NITROBENZENE. Retrieved from [Link]

-

OECD SIDS. (2002). 1-CHLORO-4-NITROBENZENE. Retrieved from [Link]

-

MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

Spectrino. (n.d.). Introduction to Mass Spectrometry Fourth Edition. Retrieved from [Link]

-

Penguin Random House. (n.d.). Principles of NMR Spectroscopy. Retrieved from [Link]

-

De Gruyter. (n.d.). Infrared and Raman Spectroscopy. Principles and Applications. Retrieved from [Link]

-

AbeBooks. (n.d.). Principles of NMR Spectroscopy: An Illustrated Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]

-

The Royal Society Publishing. (1967). Far infrared spectra and vibrational assignments of substituted benzenes. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). An Introduction to Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2023). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... Retrieved from [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2018). An Introduction to Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2001). Mechanisms for the adsorption of substituted nitrobenzenes by smectite clays. Retrieved from [Link]

-

Routledge. (n.d.). Introductory Mass Spectrometry, 2nd Edition. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared and Raman Spectroscopy; Principles and Spectral Interpretation. Retrieved from [Link]

-

De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]

-

PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds.... Retrieved from [Link]

-

DAV College. (n.d.). A Complete Introduction to - MODERN NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Introduction to Mass Spectrometry. Retrieved from [Link]

-

TRI Princeton. (2024). An Introduction to IR and Raman Spectroscopy. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

- Google Books. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry.

-

MDPI. (2022). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link]

-

SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]

-

RedShelf. (n.d.). Principles of NMR Spectroscopy. Retrieved from [Link]

-

Sci-Hub. (1974). N.M.R. and absorption spectra of nitrotoluidines. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

Semantic Scholar. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Retrieved from [Link]

-

Mettler Toledo. (n.d.). IR vs Raman Spectroscopy | Advantages & Limitations. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

- 1. Principles of NMR Spectroscopy by David Goldenberg: 9781891389887 | PenguinRandomHouse.com: Books [penguinrandomhouse.com]

- 2. Principles of NMR Spectroscopy: An Illustrated Guide - Goldenberg, David: 9781891389887 - AbeBooks [abebooks.com]

- 3. davcollegekanpur.ac.in [davcollegekanpur.ac.in]

- 4. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry - Harald Günther - Google Books [books.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. dokumen.pub [dokumen.pub]

- 8. researchgate.net [researchgate.net]

- 9. triprinceton.org [triprinceton.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Mechanisms for the adsorption of substituted nitrobenzenes by smectite clays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectrino.com [spectrino.com]

- 13. batch.libretexts.org [batch.libretexts.org]

- 14. fsm.univ-tiaret.dz [fsm.univ-tiaret.dz]

- 15. routledge.com [routledge.com]

- 16. labs.wisc.edu [labs.wisc.edu]

- 17. researchgate.net [researchgate.net]

- 18. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical context and discovery of 1-Chloro-2,4-dimethoxy-5-nitrobenzene

This guide provides a comprehensive technical overview of 1-Chloro-2,4-dimethoxy-5-nitrobenzene, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, physicochemical properties, and applications, with a focus on its role as a versatile building block.

Introduction: A Versatile Nitroaromatic Building Block

1-Chloro-2,4-dimethoxy-5-nitrobenzene, with the chemical formula C₈H₈ClNO₄, is a polysubstituted aromatic compound.[1] Its structure, featuring a nitro group, a chlorine atom, and two methoxy groups on a benzene ring, makes it a valuable precursor in the synthesis of a wide range of more complex molecules. The interplay of these functional groups, with the electron-withdrawing nature of the nitro group and the electron-donating character of the methoxy groups, imparts unique reactivity to the molecule, making it a subject of interest in organic synthesis.

The strategic placement of these substituents allows for selective chemical transformations, such as nucleophilic aromatic substitution of the chlorine atom, reduction of the nitro group to an amine, and electrophilic substitution on the activated aromatic ring. These reactions open up pathways to novel heterocyclic compounds and other molecular scaffolds of interest in medicinal chemistry and materials science.

Historical Context and Discovery

The rise of the German dye industry in the late 19th and early 20th centuries spurred intensive research into the synthesis and reactions of substituted nitrobenzenes, as these were key intermediates in the production of vibrant and commercially successful dyes. The knowledge gained during this period in manipulating the substitution patterns on the benzene ring was foundational for the later development of pharmaceuticals and other fine chemicals. It is highly probable that 1-Chloro-2,4-dimethoxy-5-nitrobenzene was first synthesized during this era of fervent exploration in aromatic chemistry.

Synthesis and Mechanistic Insights

The most plausible and efficient method for the synthesis of 1-Chloro-2,4-dimethoxy-5-nitrobenzene is through the electrophilic nitration of 1-chloro-2,4-dimethoxybenzene. This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry.[4][5]

Reaction Principle

The synthesis involves the reaction of 1-chloro-2,4-dimethoxybenzene with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4][5] The electron-donating methoxy groups on the benzene ring activate it towards electrophilic attack and direct the incoming nitro group to the ortho and para positions. In this case, the position para to the methoxy group at C4 and ortho to the methoxy group at C2 is the most sterically accessible and electronically favorable for substitution.

Detailed Experimental Protocol

Synthesis of 1-Chloro-2,4-dimethoxy-5-nitrobenzene

-

Reagents and Materials:

-

1-Chloro-2,4-dimethoxybenzene

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Bicarbonate solution (5%)

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Beaker

-

Büchner funnel and flask

-

pH paper

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, carefully add a calculated amount of concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric amount of concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the low temperature. This mixture is the nitrating agent.

-

In a separate beaker, dissolve 1-chloro-2,4-dimethoxybenzene in a minimal amount of concentrated sulfuric acid.

-

Slowly add the solution of 1-chloro-2,4-dimethoxybenzene dropwise to the cold nitrating mixture. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

-

Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper.

-

Wash the crude product with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1-Chloro-2,4-dimethoxy-5-nitrobenzene.

-

Dry the purified product in a desiccator.

-

Reaction Workflow and Mechanism

Caption: Workflow for the synthesis of 1-Chloro-2,4-dimethoxy-5-nitrobenzene.

Caption: Mechanism of nitration of 1-chloro-2,4-dimethoxybenzene.

Physicochemical Properties and Characterization

The physicochemical properties of 1-Chloro-2,4-dimethoxy-5-nitrobenzene are summarized in the table below. This data is crucial for designing experimental setups, understanding its behavior in different solvents, and for its purification.

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO₄ | [1] |

| Molecular Weight | 217.61 g/mol | [6] |

| CAS Number | 119-21-1 | [1][6] |

| Appearance | Yellow solid (inferred from related compounds) | |

| Density | 1.349 g/cm³ | [1] |

| Boiling Point | 343.1 °C at 760 mmHg | [1] |

| Flash Point | 161.3 °C | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents. |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two methoxy groups. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the chloro, methoxy, and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environment. The carbon atoms attached to the electron-withdrawing nitro and chloro groups will be deshielded and appear at a higher chemical shift.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns that can help in its identification.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present, including strong absorptions for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and C-O stretching for the methoxy groups.

Applications in Research and Drug Development

Chlorinated nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes.[8][9] The presence of multiple functional groups in 1-Chloro-2,4-dimethoxy-5-nitrobenzene allows for a variety of chemical transformations, making it a versatile starting material.

Precursor for Bioactive Molecules

The reduction of the nitro group in 1-Chloro-2,4-dimethoxy-5-nitrobenzene to an aniline derivative is a key transformation. The resulting 5-amino-1-chloro-2,4-dimethoxybenzene is a valuable intermediate for the synthesis of heterocyclic compounds, which are prevalent scaffolds in many drug molecules. The amino group can be further functionalized to introduce diverse side chains or to participate in cyclization reactions.

For instance, related chloronitrobenzene derivatives are used in the synthesis of analgesic drugs and antimicrobials.[10] While specific examples of drugs derived directly from 1-Chloro-2,4-dimethoxy-5-nitrobenzene are not prominent in the literature, its structural motifs are present in many biologically active compounds. The chloro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, affecting its absorption, distribution, metabolism, excretion (ADME), and binding affinity to its target.[7]

Intermediate in Organic Synthesis

Beyond pharmaceutical applications, 1-Chloro-2,4-dimethoxy-5-nitrobenzene can serve as a starting material for the synthesis of various organic compounds. The chlorine atom can be displaced by a range of nucleophiles in nucleophilic aromatic substitution reactions, allowing for the introduction of new functional groups. The nitro group can also be a precursor to other functionalities besides the amine, such as the nitroso or hydroxylamino groups.

Safety and Handling

As a substituted nitroaromatic compound, 1-Chloro-2,4-dimethoxy-5-nitrobenzene should be handled with care, following standard laboratory safety procedures. While detailed toxicological data for this specific compound is limited, information from related compounds provides guidance on its potential hazards.

GHS Hazard Classification

Based on available data, 1-Chloro-2,4-dimethoxy-5-nitrobenzene is classified with the following GHS hazard statements:[6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

It is important to consult the Safety Data Sheet (SDS) from the supplier for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

1-Chloro-2,4-dimethoxy-5-nitrobenzene is a valuable and versatile intermediate in organic synthesis. Its rich functionality and predictable reactivity make it an attractive starting material for the preparation of a wide range of complex organic molecules, including potential drug candidates and other fine chemicals. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in research and development.

References

-

PubChem. 1-Chloro-2,5-dimethoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]

- Google Patents. EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene.

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

Chemsrc. Benzene,1-chloro-2,4-dimethoxy-5-nitro- | CAS#:119-21-1. [Link]

-

ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

Global Substance Registration System. 1-CHLORO-2,5-DIMETHOXY-4-NITROBENZENE. [Link]

-

OECD SIDS. 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. [Link]

-

Organic Syntheses. m-CHLORONITROBENZENE. [Link]

-

PrepChem. Preparation of 1-chloro-2,4-dinitrobenzene. [Link]

-

Britannica. Nitrobenzene. [Link]

-

OEHHA. EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE. [Link]

-

ResearchGate. Nitrobenzene method: A keystone in meso -substituted halogenated porphyrin synthesis and applications. [Link]

-

Wikipedia. Nitrobenzene. [Link]

-

ResearchGate. Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,... [Link]

-

Australian Government Department of Health. Benzene, 1-chloro-2-nitro-(2-chloronitrobenzene) - Evaluation statement. [Link]

-

Scribd. Synthesis of Nitrobenzene. [Link]

Sources

- 1. Benzene,1-chloro-2,4-dimethoxy-5-nitro | CAS#:119-21-1 | Chemsrc [chemsrc.com]

- 2. Nitrobenzene | Synthesis, Uses, Hazards | Britannica [britannica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. 119-21-1|1-Chloro-2,4-dimethoxy-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 7. 1-Chloro-2,5-dimethoxy-4-nitrobenzene(6940-53-0) 13C NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. oehha.ca.gov [oehha.ca.gov]

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 1-Chloro-2,4-dimethoxy-5-nitrobenzene

Abstract: This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic properties and chemical stability of 1-Chloro-2,4-dimethoxy-5-nitrobenzene. Recognizing the current scarcity of direct experimental data for this specific compound in publicly accessible literature, this document emphasizes the established experimental and computational methodologies required for its characterization. By leveraging data from structurally analogous compounds—including substituted nitrobenzenes, chlorobenzenes, and anisoles—this guide offers researchers, scientists, and drug development professionals a robust roadmap for determining critical safety and stability parameters. Detailed protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry are presented, alongside a proposed synthetic pathway and a computational modeling workflow. This guide is designed to empower researchers to generate the necessary data for safe handling, process optimization, and regulatory compliance in the development of novel therapeutics and fine chemicals.

Introduction: The Need for Thermodynamic Characterization

1-Chloro-2,4-dimethoxy-5-nitrobenzene is a polysubstituted aromatic compound with a molecular structure suggesting its potential as an intermediate in the synthesis of pharmaceuticals and other high-value organic materials. The presence of a nitro group, two methoxy groups, and a chlorine atom on the benzene ring creates a unique electronic and steric environment that dictates its reactivity, stability, and physical properties.

In the fields of drug development and chemical manufacturing, a thorough understanding of a compound's thermodynamic properties and stability is not merely an academic exercise; it is a critical prerequisite for safe and efficient process scale-up.[1] Thermodynamic parameters govern reaction equilibria and energy release, while stability assessments inform safe storage, handling, and formulation conditions. The nitroaromatic class of compounds, in particular, is known for its energetic nature, making such characterization essential to prevent thermal runaway events.[2]

This guide addresses the notable absence of published experimental data for 1-Chloro-2,4-dimethoxy-5-nitrobenzene by providing a detailed, first-principles approach to its characterization. We will outline the requisite experimental techniques, propose robust protocols, and discuss the theoretical underpinnings for predicting its behavior.

Molecular Profile and Predicted Physicochemical Properties

Before embarking on experimental determination, it is instructive to review the known and computationally predicted properties of the target molecule.

-

IUPAC Name: 1-Chloro-2,4-dimethoxy-5-nitrobenzene

-

CAS Number: 119-21-1

-

Molecular Formula: C₈H₈ClNO₄

-

Molecular Weight: 217.61 g/mol

The following table summarizes key physicochemical properties predicted through computational models, which serve as a preliminary baseline.

| Property | Predicted Value | Source |

| Density | 1.349 g/cm³ | |

| Boiling Point | 343.1 °C at 760 mmHg | |

| Flash Point | 161.3 °C | |

| Vapor Pressure | 0.000143 mmHg at 25°C | |

| LogP | 2.78860 |

Proposed Synthesis Pathway

A plausible synthetic route to 1-Chloro-2,4-dimethoxy-5-nitrobenzene involves the nitration of 1-chloro-2,4-dimethoxybenzene. The methoxy groups are strong activating, ortho-, para-directing groups, while the chlorine is a deactivating, ortho-, para-directing group. The combined directing effects will strongly favor nitration at the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group.

Caption: Proposed synthesis of 1-Chloro-2,4-dimethoxy-5-nitrobenzene.

Experimental Protocol: Synthesis

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to 0 °C.

-

Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃) dropwise to the sulfuric acid while maintaining the temperature below 10 °C.

-

Substrate Addition: Dissolve 1-chloro-2,4-dimethoxybenzene in a minimal amount of concentrated sulfuric acid and add this solution to the dropping funnel.

-

Reaction: Add the substrate solution dropwise to the cold nitrating mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 1-Chloro-2,4-dimethoxy-5-nitrobenzene.

Section 1: Experimental Determination of Thermodynamic Properties

The following subsections detail the essential experimental procedures for characterizing the thermodynamic properties of the title compound.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3] It is invaluable for determining melting point, purity, and the enthalpy of fusion (ΔHfus).

Caption: Standard experimental workflow for DSC analysis.

-

Sample Preparation: Accurately weigh 1-3 mg of 1-Chloro-2,4-dimethoxy-5-nitrobenzene into a hermetic aluminum DSC pan. Crimp the lid to seal the pan, preventing any loss of substance due to sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Perform an initial heating and cooling cycle (e.g., heat to 20 °C above the expected melting point, then cool back to 25 °C) at a rate of 20 °C/min to erase the sample's prior thermal history.[3]

-

Execute the data acquisition scan by heating the sample from 25 °C to a temperature well above the melting endotherm at a controlled rate, typically 10 °C/min.

-

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. The onset temperature of this peak is taken as the melting point. The integrated area of the peak, after proper baseline correction, yields the enthalpy of fusion (ΔHfus) in J/g, which can be converted to kJ/mol. For comparison, the heat of fusion for 1-chloro-4-nitrobenzene is approximately 14.10 kJ/mol.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is essential for determining thermal stability, identifying decomposition temperatures, and studying degradation kinetics.

-

Sample Preparation: Place 5-10 mg of the sample into an open ceramic or aluminum TGA pan.

-

Instrument Setup: Place the pan onto the TGA's microbalance.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min under a continuous nitrogen purge (20-50 mL/min).

-

Data Analysis: The TGA curve plots percent weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of this curve (DTG) shows the rate of mass loss, with the peak of the DTG curve indicating the temperature of maximum decomposition rate (Tmax). For a related compound, 4-amino-4'-nitrostilbene, the onset of decomposition was observed around 220-225 °C.[6] It is anticipated that 1-Chloro-2,4-dimethoxy-5-nitrobenzene will exhibit decomposition in a similar or slightly higher temperature range.

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion (ΔcH°) of a substance.[7] From this value, the standard enthalpy of formation (ΔfH°)—a crucial thermodynamic property—can be calculated using Hess's Law.

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

-

Calibration: First, calibrate the calorimeter by combusting a certified standard, typically benzoic acid, to determine the heat capacity of the calorimeter system (Ccal).

-

Sample Preparation: Press a pellet of 1-Chloro-2,4-dimethoxy-5-nitrobenzene (approximately 0.5-1.0 g) and weigh it accurately.

-

Bomb Assembly: Place the pellet in the crucible inside the bomb. Attach a fuse wire of known length and mass, ensuring it is in contact with the sample. Add a small, known amount of water (e.g., 1 mL) to the bomb to saturate the internal atmosphere, ensuring any nitric and hydrochloric acids formed are in their standard aqueous states.

-

Pressurization and Combustion: Seal the bomb and pressurize it with pure oxygen to approximately 25-30 atm. Submerge the bomb in the calorimeter's water bath. Once thermal equilibrium is reached, ignite the sample and record the temperature rise.

-

Calculation of ΔfH°: The heat of combustion is calculated from the temperature change and Ccal. Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid and hydrochloric acid. The standard enthalpy of formation is then calculated using the combustion reaction and the known standard enthalpies of formation of CO₂(g), H₂O(l), and HCl(aq).

For reference, the solid-phase enthalpy of formation for 1-chloro-4-nitrobenzene is -48.74 kJ/mol.[8] The presence of two electron-donating methoxy groups is expected to make the enthalpy of formation of the title compound more negative.

Section 2: Chemical Stability and Hazard Assessment

The stability of 1-Chloro-2,4-dimethoxy-5-nitrobenzene is dictated by the interplay of its functional groups.

-

Nitro Group: This is a strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It is also an energetic functional group, and its presence is the primary reason for conducting thorough thermal stability analysis.[9]

-

Methoxy Groups: These are strong electron-donating groups that activate the ring. They can be susceptible to cleavage under harsh acidic or thermal conditions.

-

Chloro Group: This halogen is an electron-withdrawing group via induction but can participate in nucleophilic substitution reactions, especially given the activation by the nitro group.

The primary thermal decomposition pathway for many nitroaromatic compounds involves the cleavage of the C-NO₂ bond.[10] The presence of other substituents can influence the decomposition onset and mechanism. High temperatures could potentially lead to exothermic decomposition, releasing gaseous products like NOx and HCl, which could rapidly pressurize a closed system.

Section 3: Computational Modeling of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermodynamic properties.[11] High-level quantum chemical methods like Gaussian-4 (G4) theory or Density Functional Theory (DFT) can be used to calculate the gas-phase enthalpy of formation with reasonable accuracy.[12]

Caption: A typical workflow for computational prediction of thermodynamic properties.

An isodesmic reaction scheme is often employed, where the number and types of bonds are conserved on both sides of the reaction. This approach benefits from the cancellation of systematic errors in the calculations, leading to more accurate predictions of the enthalpy of formation.[13]

Conclusion

While direct experimental data on the thermodynamic properties and stability of 1-Chloro-2,4-dimethoxy-5-nitrobenzene is not currently available, this guide provides a comprehensive framework for its characterization. By employing the detailed experimental protocols for DSC, TGA, and bomb calorimetry, researchers can obtain the critical data needed for safe handling, process development, and regulatory assessment. These experimental approaches, complemented by computational modeling, will enable the scientific and industrial communities to fully and safely exploit the potential of this versatile chemical intermediate.

References

-

Silva Ferraz, J. M., et al. (2024). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes. ChemistryOpen. Available at: [Link]

-

ROTH, C. (n.d.). Safety Data Sheet: Nitrobenzene. Carl ROTH. Available at: [Link]

-

BioPchem. (n.d.). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. Available at: [Link]

-

Suntsova, M., & Dorofeeva, O. (2019). Enthalpies of formation of nitromethane and nitrobenzene: Theory vs experiment. ResearchGate. Available at: [Link]

-

Shedd, S., & Tittlemier, S. (2012). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. ResearchGate. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-chloro-2-nitro-. NIST WebBook. Available at: [Link]

-

Garg, N., et al. (2012). Computational predictions of substituted benzyne and indolyne regioselectivities. PMC. Available at: [Link]

-

Al-Zoubi, R. M. (2017). Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. ResearchGate. Available at: [Link]

-

Maiorova, A. V., et al. (2020). Research of thermal properties of nitro derivatives of polychlorobiphenyls. ResearchGate. Available at: [Link]

-

D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Hofstra University. Available at: [Link]

-

ResearchGate. (n.d.). DSC of control and treated anisole. ResearchGate. Available at: [Link]

-

Cardillo, P., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. Available at: [https://www.unicam.it/sites/default/files/ ম্যানেজমেন্ট/Thermal%20Stability%20Evaluation%20of%20Nitroalkanes%20with%20Differential%20Scanning%20Calorimetry.pdf]([Link] ম্যানেজমেন্ট/Thermal%20Stability%20Evaluation%20of%20Nitroalkanes%20with%20Differential%20Scanning%20Calorimetry.pdf)

-

Chemistry LibreTexts. (2021). Strain Energy in Organic Compounds - Bomb Calorimetry. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. Available at: [Link]

-

OSHA. (n.d.). NITROBENZENE. Occupational Safety and Health Administration. Available at: [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Available at: [Link]

-

Verevkin, S. P., et al. (2018). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. Available at: [Link]

-

Gomez, L. F., et al. (2022). Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition. PubMed Central. Available at: [Link]

-

PubChem. (n.d.). 1-Chloro-4-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

-

Williams, D., & To, A. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-chloro-2-nitro-. NIST Chemistry WebBook. Available at: [Link]

-

University of California, Davis. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. Available at: [Link]

-

Chemistry LibreTexts. (2019). 18.3 Aromatic Halogenation. Available at: [Link]

-

PubChem. (n.d.). 2,5-Dimethoxynitrobenzene. National Center for Biotechnology Information. Available at: [Link]

-

Verevkin, S. P., et al. (2018). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Preprints.org. Available at: [Link]

-

Khairul, W. M., et al. (2019). Assessment of Nitro-Substituted Aminostilbene as Organic Sensitizer for Dye-Sensitized Solar Cell (DSSC) Application. Institut Kimia Malaysia. Available at: [Link]

-

Ackerman, D. G., et al. (1979). Laboratory Evaluation Of High-Temperature Destruction Of Polychlorinated Biphenyls and Related Compounds. EPA. Available at: [Link]

-

Maiorova, A. V., et al. (2020). Thermal Decomposition of Polychlorobiphenyls and Their Derivatives. ResearchGate. Available at: [Link]

-

New Jersey Department of Health. (n.d.). NITROBENZENE - HAZARD SUMMARY. Available at: [Link]

-

Byrd, E. F. C. (2012). Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide. DTIC. Available at: [Link]

-

Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). Bomb Calorimetry. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Available at: [Link]

-

Al-Hamdani, A. A., et al. (2022). New Nitro-Laterally Substituted Azomethine Derivatives; Synthesis, Mesomorphic and Computational Characterizations. MDPI. Available at: [Link]

-

Truman State University. (2013). Bomb Calorimetry. Truman ChemLab. Available at: [Link]

-

ResearchGate. (n.d.). Combustion Calorimetry. Available at: [Link]

-

Lee, S. J., et al. (2005). Thermo-chemical Destruction of Polychlorinated Biphenyls (PCBs) in Waste Insulating Oil. Journal of Hazardous Materials. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-nitro-. NIST WebBook. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, nitro- (CAS 98-95-3). Available at: [Link]

-

Kirchmair, J., et al. (2012). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Journal of Chemical Information and Modeling. Available at: [Link]

-

D'Amelia, R. P., et al. (2012). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education. Available at: [Link]

-

Smith, J. D., et al. (2019). Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors. PeerJ. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-nitro- (CAS 100-00-5). Available at: [Link]

-

Angene Chemical. (n.d.). 3,4-Dimethoxynitrobenzene(CAS# 709-09-1). Available at: [Link]

-

The Open University. (n.d.). CALORIMETRY: COMBUSTION OF ALCOHOLS. Available at: [Link]

-

Khan Academy. (n.d.). Aromatic halogenation. Available at: [Link]

Sources

- 1. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 4. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tainstruments.com [tainstruments.com]

- 6. ikm.org.my [ikm.org.my]

- 7. biopchem.education [biopchem.education]

- 8. Benzene, 1-chloro-4-nitro- [webbook.nist.gov]

- 9. nj.gov [nj.gov]

- 10. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 11. Computational predictions of substituted benzyne and indolyne regioselectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Strategic Utility of 1-Chloro-2,4-dimethoxy-5-nitrobenzene in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient and successful construction of complex molecular architectures. 1-Chloro-2,4-dimethoxy-5-nitrobenzene, a polysubstituted aromatic compound, has emerged as a highly versatile and valuable building block in the synthesis of a diverse array of functional molecules. Its unique arrangement of activating and directing groups, coupled with the presence of synthetically malleable functionalities, renders it a powerful tool in the hands of synthetic chemists. This in-depth technical guide aims to provide a comprehensive overview of the potential research applications of 1-Chloro-2,4-dimethoxy-5-nitrobenzene, with a particular focus on its utility in the development of novel pharmaceuticals, agrochemicals, and advanced materials. By delving into the fundamental reactivity of this compound and showcasing its application in multi-step synthetic sequences, we endeavor to equip researchers and drug development professionals with the knowledge to harness its full synthetic potential.

Physicochemical and Reactivity Profile of 1-Chloro-2,4-dimethoxy-5-nitrobenzene

A thorough understanding of the inherent properties and reactivity of a starting material is the bedrock of rational synthetic design. 1-Chloro-2,4-dimethoxy-5-nitrobenzene possesses a unique constellation of substituents that govern its chemical behavior.

Table 1: Physicochemical Properties of 1-Chloro-2,4-dimethoxy-5-nitrobenzene [1]

| Property | Value |

| CAS Number | 119-21-1 |

| Molecular Formula | C₈H₈ClNO₄ |

| Molecular Weight | 217.61 g/mol |

| Appearance | Pale yellow crystalline solid |

| Density | 1.349 g/cm³ |

| Boiling Point | 343.1 °C at 760 mmHg |

| Flash Point | 161.3 °C |

The reactivity of the benzene ring is significantly influenced by the electronic effects of its substituents. The two methoxy groups (-OCH₃) are strong activating groups and are ortho-, para-directing in electrophilic aromatic substitution reactions. Conversely, the nitro group (-NO₂) is a powerful deactivating group and a meta-director, while the chloro group (-Cl) is deactivating but ortho-, para-directing. This interplay of electronic effects creates a nuanced reactivity profile that can be exploited for selective chemical transformations.

The presence of the electron-withdrawing nitro group para to the chloro substituent and ortho to a methoxy group activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions. This is a key feature that allows for the introduction of a wide range of nucleophiles at this position, forming the basis for many of its synthetic applications.

Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group (-NH₂), which then opens up a vast array of subsequent chemical modifications, including diazotization, acylation, and the formation of heterocyclic rings.

Core Research Applications: A Gateway to Novel Molecular Scaffolds